molecular formula C10H15NO B1316480 1-(4-Methylphenoxy)propan-2-amine CAS No. 61711-87-3

1-(4-Methylphenoxy)propan-2-amine

Cat. No.: B1316480
CAS No.: 61711-87-3
M. Wt: 165.23 g/mol
InChI Key: IKSQZYUYDAEOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenoxy)propan-2-amine is an organic compound with the molecular formula C10H15NO It is characterized by the presence of a phenoxy group substituted with a methyl group at the para position and an amine group attached to a propan-2-amine chain

Preparation Methods

The synthesis of 1-(4-Methylphenoxy)propan-2-amine typically involves the reaction of 4-methylphenol with epichlorohydrin to form 1-(4-methylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions often require a base such as sodium hydroxide and an organic solvent like toluene .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Methylphenoxy)propan-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired product formation.

Scientific Research Applications

1-(4-Methylphenoxy)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenoxy)propan-2-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

1-(4-Methylphenoxy)propan-2-amine can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.

Properties

IUPAC Name

1-(4-methylphenoxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSQZYUYDAEOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510502
Record name 1-(4-Methylphenoxy)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61711-87-3
Record name 1-(4-Methylphenoxy)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.